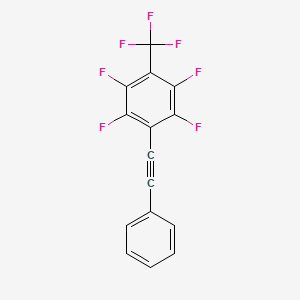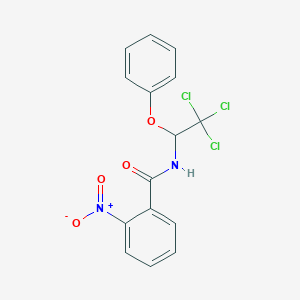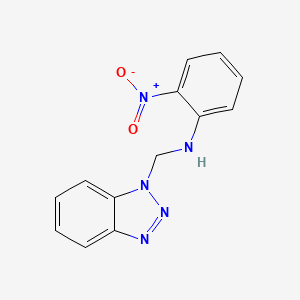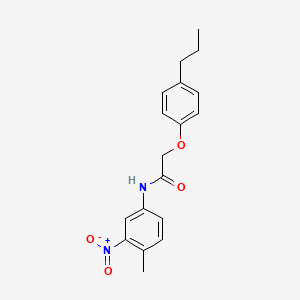
Hexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステルは、テトラヒドロピリミジン類に属する複雑な有機化合物です。この化合物は、ブロモフェニル基、ヘキシルエステル、およびテトラヒドロピリミジン環を含む独自の構造を特徴としています。
合成方法
合成経路と反応条件
4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、尿素と塩基の存在下で2-ブロモベンズアルデヒドと酢酸エチルを縮合させ、続いてヘキサノールでエステル化することです。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業的製造方法
工業的な環境では、この化合物の製造は、同様の合成経路を大規模に用いる場合があります。連続フロー反応器と自動システムの使用により、効率とスケーラビリティを向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の生成物を高い純度で得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of urea and a base, followed by esterification with hexanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類
4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するオキソ誘導体を形成するように酸化される可能性があります。
還元: 還元反応は、ブロモフェニル基をフェニル基に変換することができます。
置換: ブロモフェニル基の臭素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムやパラジウム触媒の存在下での水素ガスなどの還元剤が用いられます。
置換: メトキシドナトリウムやシアン化カリウムなどの求核剤を塩基性条件下で用いることができます。
主要な生成物
これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。たとえば、酸化によりオキソ誘導体が生成される可能性がある一方で、還元によりフェニル置換された化合物が生成される可能性があります。
科学的研究の応用
4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステルは、科学研究にいくつかの応用があります。
化学: 有機合成や新しい材料の開発における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性を調査するために研究されています。
医学: さまざまな疾患の治療薬としての可能性を探索する研究が進められています。
産業: 特殊化学品の合成や医薬品製造の際の中間体として使用されます。
作用機序
4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステルの作用機序は、特定の分子標的との相互作用を伴います。ブロモフェニル基は、酵素や受容体と相互作用し、その活性を調節することができます。テトラヒドロピリミジン環も、生物学的巨大分子への結合に関与し、細胞経路やプロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 4-(2-クロロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステル
- 4-(2-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステル
- 4-(2-ヨードフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステル
独自性
4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ヘキシルエステルは、臭素原子の存在によりユニークであり、これは、クロロ、フルオロ、およびヨード類似体と比較して、その反応性と生物活性を大きく左右する可能性があります。臭素原子のサイズと電気陰性度は、化合物の分子標的との相互作用に影響を与える可能性があり、特定の用途に適した貴重な化合物となります。
類似化合物との比較
Similar Compounds
- Hexyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Hexyl 4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Hexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C18H23BrN2O3 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
hexyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O3/c1-3-4-5-8-11-24-17(22)15-12(2)20-18(23)21-16(15)13-9-6-7-10-14(13)19/h6-7,9-10,16H,3-5,8,11H2,1-2H3,(H2,20,21,23) |
InChIキー |
SABOLVNAAUENBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)




![(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11699341.png)


![Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)


![3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11699371.png)
